![molecular formula C20H12N2O8 B14255521 (2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid CAS No. 252369-72-5](/img/structure/B14255521.png)
(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its two cyanobenzoyl groups attached to a butanedioic acid backbone, making it a unique molecule with distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 4-cyanobenzoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyanobenzoyl groups into amines.
Substitution: The cyanobenzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzoyl groups can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R)-2,3-Bis[(4-methoxybenzoyl)oxy]butanedioic acid
- (2R,3R)-2,3-Bis[(4-nitrobenzoyl)oxy]butanedioic acid
- (2R,3R)-2,3-Bis[(4-chlorobenzoyl)oxy]butanedioic acid
Uniqueness
(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid is unique due to the presence of cyanobenzoyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various scientific applications.
Propiedades
Número CAS |
252369-72-5 |
|---|---|
Fórmula molecular |
C20H12N2O8 |
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-bis[(4-cyanobenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H12N2O8/c21-9-11-1-5-13(6-2-11)19(27)29-15(17(23)24)16(18(25)26)30-20(28)14-7-3-12(10-22)4-8-14/h1-8,15-16H,(H,23,24)(H,25,26)/t15-,16-/m1/s1 |
Clave InChI |
JPVQHICFDRDQQI-HZPDHXFCSA-N |
SMILES isomérico |
C1=CC(=CC=C1C#N)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C#N)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1C#N)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)
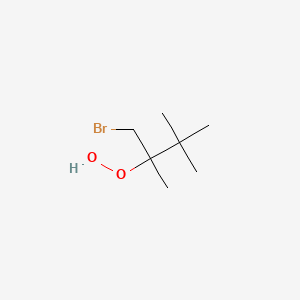
![1,1-Difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitropropan-2-ol](/img/structure/B14255454.png)
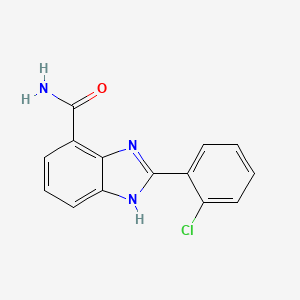
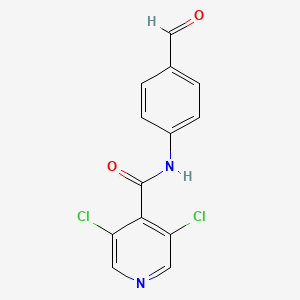
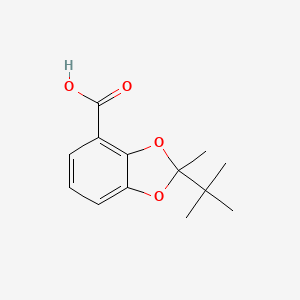
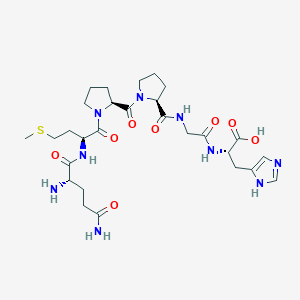
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14255482.png)

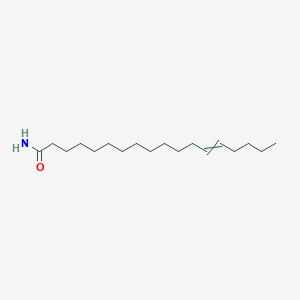
![1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine](/img/structure/B14255513.png)
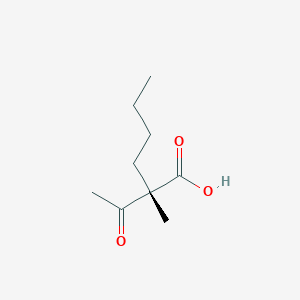
![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)
